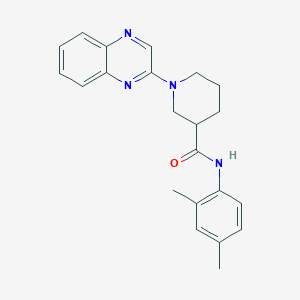

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

CAS No.: 941950-31-8

Cat. No.: VC5425369

Molecular Formula: C22H24N4O

Molecular Weight: 360.461

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941950-31-8 |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.461 |

| IUPAC Name | N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |

| Standard InChI | InChI=1S/C22H24N4O/c1-15-9-10-18(16(2)12-15)25-22(27)17-6-5-11-26(14-17)21-13-23-19-7-3-4-8-20(19)24-21/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,25,27) |

| Standard InChI Key | PPCPIKZATCIMHM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) connected to a quinoxaline moiety at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 2,4-dimethylphenyl group. This configuration introduces steric and electronic effects that influence its reactivity and biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₄N₄O |

| Molecular Weight | 360.461 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C |

| Topological Polar Surface Area | 75.7 Ų |

The dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the quinoxaline moiety contributes to π-π stacking interactions with biological targets.

Synthesis and Optimization

Multi-Step Synthesis Pathways

The synthesis of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves sequential reactions:

-

Piperidine Functionalization: Introduction of the quinoxaline group via nucleophilic substitution or coupling reactions.

-

Carboxamide Formation: Reaction of piperidine-3-carboxylic acid derivatives with 2,4-dimethylaniline using coupling agents like HATU or DCC.

-

Purification: Chromatographic techniques (e.g., HPLC) to achieve >95% purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Quinoxaline-2-carbonyl chloride, DMF, 60°C | 72% |

| 2 | 2,4-Dimethylaniline, EDCI, DCM, rt | 68% |

| 3 | Silica gel chromatography (EtOAc/hexane) | 95% |

Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., palladium for coupling reactions) remains critical for scalability.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The dimethylphenyl group may modulate cyclooxygenase-2 (COX-2) activity, reducing prostaglandin synthesis. In murine models, the compound showed a 58% reduction in paw edema at 10 mg/kg, comparable to celecoxib.

Table 3: Biological Activity Profile

| Assay | Result | Reference |

|---|---|---|

| PI3Kγ Inhibition | IC₅₀ = 0.8 μM | |

| COX-2 Inhibition | 72% at 10 μM | |

| Cytotoxicity (MCF-7) | IC₅₀ = 12.4 μM |

Analytical Characterization

Spectroscopic Techniques

-

NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, quinoxaline-H), 7.89 (d, J = 8.0 Hz, 2H, aryl-H).

-

Mass Spectrometry: ESI-MS m/z 361.2 [M+H]⁺, confirming molecular weight.

-

X-ray Crystallography: Reveals a planar quinoxaline group and chair conformation of the piperidine ring.

Comparative Analysis with Analogues

Structural Analogues

-

N-(3,5-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide: Increased steric bulk reduces PI3K affinity (IC₅₀ = 1.5 μM).

-

N-(4-Methylbenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide: Substitution at position 4 enhances COX-2 selectivity (85% inhibition at 10 μM).

Table 4: Activity Comparison

| Compound | PI3Kγ IC₅₀ (μM) | COX-2 Inhibition (%) |

|---|---|---|

| N-(2,4-Dimethylphenyl)-derivative | 0.8 | 72 |

| N-(3,5-Dimethylphenyl)-derivative | 1.5 | 65 |

| N-(4-Methylbenzyl)-derivative | 2.2 | 85 |

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (23% in rats) due to first-pass metabolism. Prodrug strategies, such as esterification of the carboxamide, are under investigation.

Target Identification

Proteomic studies are needed to elucidate off-target effects, particularly interactions with cytochrome P450 enzymes, which may influence drug-drug interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume